molecular formula C6H7FN2OS B14240452 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 502487-91-4

6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B14240452
CAS No.: 502487-91-4
M. Wt: 174.20 g/mol
InChI Key: OIMOJWAQRGLWKW-UHFFFAOYSA-N
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Description

6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that contains both sulfur and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the introduction of a fluoroethyl group and a sulfanylidene moiety into a pyrimidinone core. One common method involves the reaction of a pyrimidinone derivative with a fluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluoroethyl group or to modify the pyrimidinone core.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoroethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfanylidene moiety can interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoropyridines: These compounds also contain fluorine atoms and have similar applications in medicinal chemistry.

    Fluorinated Pyrimidines: These compounds share the pyrimidine core and have been studied for their biological activities.

    Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their structure, such as thiophenes, have similar chemical properties.

Uniqueness

6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the combination of a fluoroethyl group and a sulfanylidene moiety in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

502487-91-4

Molecular Formula

C6H7FN2OS

Molecular Weight

174.20 g/mol

IUPAC Name

6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C6H7FN2OS/c1-3(7)4-2-5(10)9-6(11)8-4/h2-3H,1H3,(H2,8,9,10,11)

InChI Key

OIMOJWAQRGLWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)NC(=S)N1)F

Origin of Product

United States

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